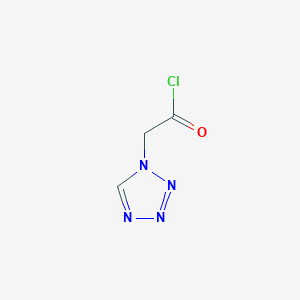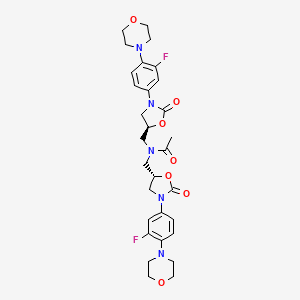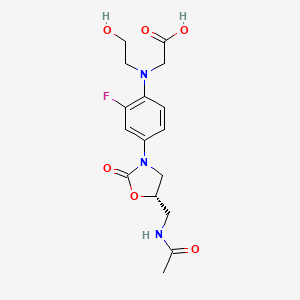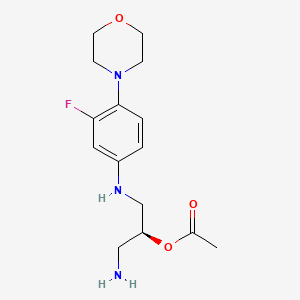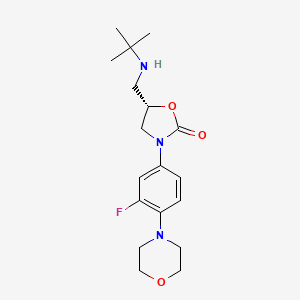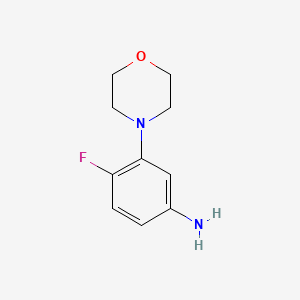
Ceftizoxime S-Oxide Impurity
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ceftizoxime S-Oxide Impurity is a byproduct of the synthesis of Ceftizoxime, a third-generation cephalosporin antibiotic. This compound is a chiral molecule that has been found to exhibit biological activity and has been the subject of several studies. Ceftizoxime itself is used to treat various bacterial infections, including severe or life-threatening forms .
Mécanisme D'action
Target of Action
Ceftizoxime S-Oxide Impurity, like its parent compound Ceftizoxime, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, a critical component for bacterial survival.
Mode of Action
The compound interacts with its targets (PBPs) by binding to them, which inhibits the third and last stage of bacterial cell wall synthesis . This interaction results in the weakening of the bacterial cell wall, making it susceptible to osmotic pressure changes, which can lead to cell lysis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the bacterial cell wall synthesis pathway. By inhibiting PBPs, the compound disrupts the cross-linking of peptidoglycan chains, a critical step in cell wall construction. This disruption affects the integrity of the bacterial cell wall, leading to cell lysis .
Pharmacokinetics
Ceftizoxime, the parent compound of this compound, is primarily eliminated by the kidneys . It has a prolonged serum half-life in patients with end-stage renal disease, indicating that dosage should be adjusted for patients with moderate-to-severe renal impairment . The half-life is also significantly prolonged by coadministration of probenecid . Ceftizoxime can be removed from the body by hemodialysis .
Result of Action
The primary result of this compound’s action is the lysis of bacterial cells due to the disruption of cell wall synthesis . This leads to the effective treatment of various bacterial infections, including lower respiratory tract infection, urinary tract infection, and gonorrhea .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of beta-lactamases in the bacterial environment can affect the efficacy of cephalosporins. Ceftizoxime is highly resistant to a broad spectrum of beta-lactamases, making it effective against a wide range of both aerobic and anaerobic gram-positive and gram-negative organisms .
Analyse Biochimique
Biochemical Properties
Ceftizoxime S-Oxide Impurity, like its parent compound Ceftizoxime, is highly resistant to a broad spectrum of beta-lactamases . It interacts with specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . The nature of these interactions involves the inhibition of the third and last stage of bacterial cell wall synthesis .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by disrupting the integrity of the bacterial cell wall, leading to cell lysis . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding inhibits the third and last stage of bacterial cell wall synthesis, leading to cell lysis .
Temporal Effects in Laboratory Settings
It is known that Ceftizoxime, the parent compound, has a longer half-life due to the absence of the acetoxymethyl group that makes other cephalosporins susceptible to metabolism .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been specifically studied. Ceftizoxime has been shown to be effective in treating various infections in animal models .
Metabolic Pathways
Ceftizoxime is known to be resistant to metabolism due to the absence of the acetoxymethyl group .
Transport and Distribution
It is known that Ceftizoxime can be administered intravenously or by suppository, suggesting it can be distributed throughout the body .
Subcellular Localization
Given its mechanism of action, it is likely to be localized at the bacterial cell wall where it interacts with penicillin-binding proteins .
Méthodes De Préparation
The preparation of Ceftizoxime S-Oxide Impurity involves several synthetic routes and reaction conditions. One common method includes the oxidation of Ceftizoxime using specific oxidizing agents under controlled conditions. The industrial production of Ceftizoxime involves the use of 7-amino-3-demethyl-3-Cephalosporanic acid as a raw material, which undergoes direct condensation with cefotaxime acetate, followed by salification . This process may lead to the formation of this compound as a byproduct.
Analyse Des Réactions Chimiques
Ceftizoxime S-Oxide Impurity undergoes various chemical reactions, including:
Oxidation: The primary reaction leading to its formation.
Reduction: Can be reduced back to Ceftizoxime under specific conditions.
Substitution: Reacts with nucleophiles to form substituted products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Ceftizoxime S-Oxide Impurity has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation of Ceftizoxime.
Biology: Investigated for its biological activity and potential effects on bacterial cells.
Medicine: Studied for its role as an impurity in pharmaceutical formulations and its impact on drug efficacy and safety.
Industry: Used in the quality control and validation of Ceftizoxime production processes.
Comparaison Avec Des Composés Similaires
Ceftizoxime S-Oxide Impurity can be compared with other similar compounds, such as:
Ceftazidime: Another third-generation cephalosporin with a similar structure and spectrum of activity.
Cefuroxime: A second-generation cephalosporin with a different spectrum of activity.
Cefpodoxime: An oral third-generation cephalosporin with similar antibacterial properties.
The uniqueness of this compound lies in its specific formation as a byproduct during the synthesis of Ceftizoxime and its distinct biological activity .
Propriétés
Numéro CAS |
79226-66-7 |
|---|---|
Formule moléculaire |
C13H13N5O6S2 |
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H13N5O6S2/c1-24-17-7(5-4-25-13(14)15-5)9(19)16-8-10(20)18-6(12(21)22)2-3-26(23)11(8)18/h2,4,8,11H,3H2,1H3,(H2,14,15)(H,16,19)(H,21,22)/b17-7-/t8-,11-,26?/m1/s1 |
Clé InChI |
YWYOPDGGBVGNRH-UPQPXXOWSA-N |
SMILES isomérique |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=CCS3=O)C(=O)O |
SMILES canonique |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3=O)C(=O)O |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-8-oxo-, 5-oxide, (6R,7R)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


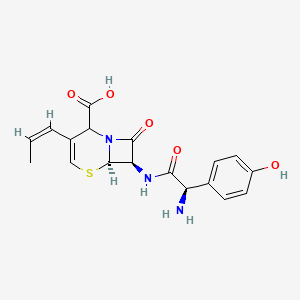
![Diphenylmethyl (6R)-3-hydroxy-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601321.png)
